N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a novel compound identified as a potential non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1) []. Plk1 is a type of kinase enzyme that plays a crucial role in regulating the cell cycle, particularly in cell division. Inhibiting Plk1 has become a promising strategy for developing anticancer drugs [].
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been identified as a potential non-ATP-competitive inhibitor of Plk1 []. This means it is believed to bind to the enzyme at a site other than the ATP-binding site, disrupting its normal function. While the exact binding site and mechanism are not fully understood, this non-ATP-competitive inhibition is significant as it may offer greater selectivity and potentially reduce side effects compared to ATP-competitive inhibitors [].
Based on the current research, the primary application of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is in the field of anticancer drug development. Its potential as a non-ATP-competitive inhibitor of Plk1 makes it a candidate for further investigation as a therapeutic agent for cancer treatment [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: